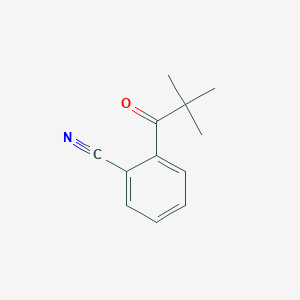
2'-Cyano-2,2-dimethylpropiophenone
Vue d'ensemble
Description
2-Cyano-2,2-dimethylpropiophenone (2-CN-DMPP) is a synthetic organic compound belonging to the class of ketones. It is an important reagent in organic synthesis, and its derivatives have been used in various scientific and medical research applications. 2-CN-DMPP is an intermediate in the production of several other compounds, including pharmaceuticals and agrochemicals. Additionally, its derivatives have been used in the development of new materials and in the synthesis of organic dyes.
Applications De Recherche Scientifique
Antibacterial, Antifungal, and Antimycobacterial Compounds from Cyanobacteria
- Research Focus : A review of 121 cyanobacterial compounds, including cyano-compounds, shows their effectiveness against multidrug-resistant pathogenic bacteria, fungi, and mycobacteria. The study explores the chemical classes and structures of these compounds, highlighting their potential as sources of new antimicrobials.
- Applications : These findings suggest that cyanobacteria and their derived compounds, possibly including cyano-compounds similar to 2'-Cyano-2,2-dimethylpropiophenone, could be explored further for pharmaceutical applications, especially as antibiotics or antifungal agents.
- Reference : (Swain, Paidesetty, & Padhy, 2017).
Polyphenols: Effects on Microbiota, Metabolism, and Health
- Research Focus : The review discusses the wide-ranging biological activities of polyphenols, including their antioxidative, anti-inflammatory, and antimicrobial properties. It also covers the implications of polyphenols in disease prevention and their strategic use as prophylactic measures.
- Applications : This paper underscores the potential health benefits of polyphenolic compounds, suggesting that research into similar compounds, such as cyano-derivatives, could reveal additional health benefits and applications in food, cosmetics, and pharmaceutical industries.
- Reference : (Rajha et al., 2021).
Xenobiotics Metabolism and Toxicity Research Using Cytochrome P450 Knockout Mice
- Research Focus : This study examines the roles of specific cytochrome P450 enzymes, including CYP2E1, in the metabolism and toxicity of xenobiotics. It emphasizes the utility of genetically engineered mice in elucidating the metabolic pathways and toxicological profiles of various compounds, which might extend to studies on specific cyano-compounds.
- Applications : Insights from this research could inform the development of safer drugs and chemicals by understanding how cyano-compounds like this compound are metabolized and their potential toxicological effects.
- Reference : (Ghanayem & Hoffler, 2007).
Safety and Hazards
The safety data sheet for 2’-Cyano-2,2-dimethylpropiophenone suggests that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and all sources of ignition should be removed .
Analyse Biochimique
Biochemical Properties
2’-Cyano-2,2-dimethylpropiophenone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the oxidation of the compound, leading to the formation of more hydrophilic metabolites that can be easily excreted from the body . Additionally, 2’-Cyano-2,2-dimethylpropiophenone can bind to specific proteins, influencing their activity and stability.
Cellular Effects
The effects of 2’-Cyano-2,2-dimethylpropiophenone on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Furthermore, 2’-Cyano-2,2-dimethylpropiophenone can alter gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes . These changes can subsequently affect cellular metabolism, including the glycolytic and oxidative phosphorylation pathways.
Molecular Mechanism
At the molecular level, 2’-Cyano-2,2-dimethylpropiophenone exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 2’-Cyano-2,2-dimethylpropiophenone can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2’-Cyano-2,2-dimethylpropiophenone can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2’-Cyano-2,2-dimethylpropiophenone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 2’-Cyano-2,2-dimethylpropiophenone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular metabolism and promoting cell survival . At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration levels . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
2’-Cyano-2,2-dimethylpropiophenone is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily catalyzed by cytochrome P450 enzymes . In phase I reactions, the compound is oxidized to form more hydrophilic metabolites, which are then conjugated with endogenous molecules in phase II reactions . These conjugation reactions enhance the compound’s excretion from the body. Additionally, 2’-Cyano-2,2-dimethylpropiophenone can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 2’-Cyano-2,2-dimethylpropiophenone within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments. Once inside the cell, 2’-Cyano-2,2-dimethylpropiophenone can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . The compound’s localization and accumulation can influence its activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of 2’-Cyano-2,2-dimethylpropiophenone is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 2’-Cyano-2,2-dimethylpropiophenone may be targeted to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound’s localization to the endoplasmic reticulum can affect protein folding and secretion . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(2,2-dimethylpropanoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-12(2,3)11(14)10-7-5-4-6-9(10)8-13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENZRNCWZAQBNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642464 | |
| Record name | 2-(2,2-Dimethylpropanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898766-10-4 | |
| Record name | 2-(2,2-Dimethyl-1-oxopropyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,2-Dimethylpropanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




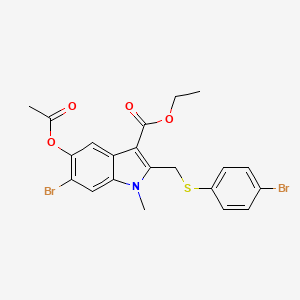
![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)


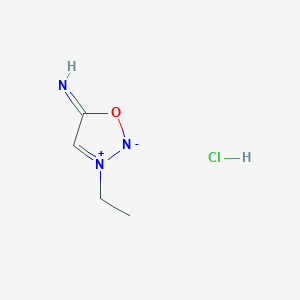

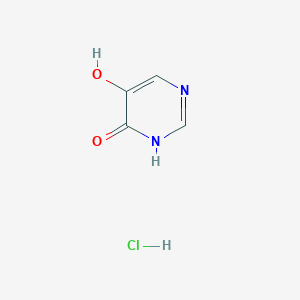

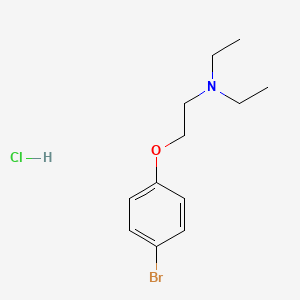

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)

